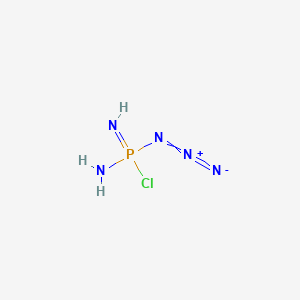

Phosphoramidazidimidic chloride

Description

Properties

CAS No. |

102479-77-6 |

|---|---|

Molecular Formula |

ClH3N5P |

Molecular Weight |

139.48 g/mol |

InChI |

InChI=1S/ClH3N5P/c1-7(3,4)6-5-2/h(H3,3,4) |

InChI Key |

JLNSSQJPVPICNK-UHFFFAOYSA-N |

Canonical SMILES |

NP(=N)(N=[N+]=[N-])Cl |

Origin of Product |

United States |

Preparation Methods

Reaction of Phosphorus Pentachloride with Nitrogenous Reagents

A foundational method for synthesizing phosphorus-nitrogen-chlorine compounds involves the reaction of phosphorus pentachloride (PCl₅) with ammonia or substituted amines. In the production of phosphonitrilic chloride, PCl₅ reacts with ammonia in halogenated hydrocarbon solvents under pressurized hydrogen chloride (HCl) gas. The process initiates with the dissolution of anhydrous HCl into a PCl₅ slurry, typically in monochlorobenzene, at pressures of 10–40 psig. Ammonia is then introduced at controlled feed rates, initially exceeding 0.13 L/min per mole of PCl₅ to initiate exothermic reactions, followed by reduced rates (0.05–0.13 L/min) to maintain stoichiometric balance.

Key observations from this approach include:

- Cyclic vs. Linear Product Distribution : Reactions at 110–150°C yield 65–75% cyclic phosphonitrilic chloride polymers, with trimer (60–75%), tetramer (18–24%), and pentamer (7–12%) distributions.

- Yield Optimization : Total yields exceeding 90% are achievable, contingent on precise HCl dissolution and ammonia feed rates.

For Phosphoramidazidimidic chloride, analogous pathways may substitute ammonia with azide-functionalized amines, leveraging the reactivity of PCl₅ with nitrogen nucleophiles. The in situ generation of ammonium chloride particles (<10 μm) in the traditional process highlights the importance of reagent dispersion for surface-mediated reactions, a principle applicable to azide-containing analogs.

Role of Hydrogen Chloride and Solvent Systems

Hydrogen chloride serves dual roles: as a reactant and a dispersion enhancer. Anhydrous HCl gas prevents hydrolytic side reactions while promoting the formation of finely divided ammonium chloride. Solvent selection critically influences reaction efficiency, with halogenated aliphatic (e.g., tetrachloroethane) and aromatic (e.g., monochlorobenzene) hydrocarbons proving optimal due to their inertness and ability to solubilize HCl.

In modern adaptations for this compound, toluene has emerged as a viable solvent, as demonstrated in dansyl chloride syntheses where it facilitates PCl₅-thionyl chloride reactivity at 40–45°C. This lower temperature regime may mitigate decomposition risks for thermally labile azide intermediates.

Modern Methodological Advances

Dual Chlorination Agents: Phosphorus Pentachloride and Thionyl Chloride

Contemporary routes to chlorinated organophosphorus compounds increasingly employ PCl₅ in tandem with thionyl chloride (SOCl₂). A patented dansyl chloride synthesis exemplifies this approach, where PCl₅ (5 g) and SOCl₂ (114 g) react with dansyl acid in toluene at 40°C for 4 hours, achieving 93.2% yield. The combination enhances chlorination efficiency through complementary mechanisms:

- PCl₅ : Acts as a Lewis acid catalyst, polarizing carbonyl groups for nucleophilic attack.

- SOCl₂ : Provides reactive chloride ions while generating volatile byproducts (SO₂, HCl), simplifying purification.

Adapting this methodology to this compound synthesis could involve substituting dansyl acid with an appropriate amidazidimidic precursor. The low-temperature regime (40–45°C) is particularly advantageous for preserving azide functionality, which is prone to decomposition at elevated temperatures.

Solvent Optimization and Temperature Gradients

Solvent polarity and boiling point directly impact reaction scalability. Monochlorobenzene (bp 132°C) enables high-temperature reactions (110–150°C) without excessive pressure buildup, whereas toluene (bp 110°C) suits moderate-temperature processes. Recent developments suggest dichloromethane as an extraction solvent post-reaction, followed by petroleum ether washes to isolate crystalline products.

Temperature gradients during reagent addition prove critical. In phosphonitrilic chloride synthesis, initial ammonia feeds induce a temperature rise to 110–140°C, after which maintaining 120–130°C for 1 hour ensures complete conversion. For azide-containing systems, a stepwise temperature profile—ramping from 40°C to 80°C—could balance reactivity and stability.

Influence of Reaction Parameters on Product Profiles

Temperature and Pressure Effects

Cyclization Efficiency : Elevated temperatures (>100°C) favor cyclization in phosphonitrilic systems, with trimer predominance peaking at 130°C. For this compound, cyclization may require lower temperatures (80–100°C) to prevent azide degradation, necessitating extended reaction times.

Pressure Dynamics : Pressurizing reactors to 15–30 psig with HCl accelerates dissolution and particle dispersion, increasing effective surface area for solid-liquid reactions. Systems employing gaseous byproducts (e.g., HCl evolution) benefit from controlled venting to maintain optimal pressure.

Feed Rate and Stoichiometric Considerations

Ammonia feed rates directly influence reaction viscosity and heat dissipation. Rapid initial feeds (>0.13 L/min per mole PCl₅) in phosphonitrilic synthesis prevent localized cooling but risk slurry thickening. For azide analogs, slower feeds (0.05–0.1 L/min) may improve mixing while avoiding exothermic runaway.

Stoichiometric excesses of 2–10% nitrogenous reagents compensate for volatile losses, particularly in open systems. The dansyl chloride process employs a 10% excess of dimethyl sulfate to drive methylation to completion, a strategy applicable to amidazidimidic syntheses.

Product Isolation and Purification

Work-up Procedures

Post-reaction processing typically involves:

- Cooling and pH Adjustment : Quenching reactions in cold water followed by sodium bicarbonate neutralization (pH 5–6) precipitates crude products.

- Solvent Extraction : Dichloromethane effectively partitions organic products from aqueous phases, with subsequent rotary evaporation yielding concentrated residues.

- Crystallization : Petroleum ether washes remove residual solvents and low-molecular-weight byproducts, enhancing product purity.

Yield Optimization Strategies

- Azide Stabilization : Conducting reactions under inert atmospheres (N₂/Ar) minimizes azide decomposition.

- Catalytic Enhancements : Trace PCl₅ (0.5–1 mol%) in SOCl₂-mediated reactions improves conversion rates, as evidenced by 93.2% yields in dansyl chloride production.

- Recycling Solvents : Monochlorobenzene recovery via distillation reduces costs in large-scale operations.

Chemical Reactions Analysis

Phosphoramidazidimidic chloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphoramidate derivatives.

Reduction: Reduction reactions can convert it into phosphoramidines.

Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various amines

Scientific Research Applications

Phosphoramidazidimidic chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of phosphoramidazidimidic chloride involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The pathways involved in these interactions are still being studied, but they are believed to involve the formation of reactive intermediates that can interact with various cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Phosphoramidazidimidic chloride with structurally or functionally related compounds based on the available evidence:

Phosphonitrilic Chloride Acid

- Structure : Contains a cyclic trimer of alternating phosphorus and nitrogen atoms (PNCl₂)₃, forming a hexachlorocyclotriphosphazene backbone.

- Reactivity : Acts as a catalyst in multicomponent reactions (e.g., Strecker and Ugi reactions) due to its Lewis acidity.

- Applications : Used in synthesizing amidoalkyl naphthols and flame-retardant polymers.

- Key Difference : this compound lacks the cyclic phosphazene structure but may exhibit enhanced nucleophilic reactivity due to its azide group .

Diisopropylphosphoramidous Dichloride

- Structure : Features a phosphorus atom bonded to two chlorine atoms and a diisopropylamine group (Cl₂P-N(iPr)₂).

- Reactivity : Serves as a phosphorylating agent in oligonucleotide synthesis.

- Applications : Critical in synthesizing phosphoramidites for DNA/RNA sequencing.

- Key Difference : this compound’s azidimidic group may enable click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a functionality absent in diisopropylphosphoramidous dichloride .

Cetylpyridinium Chloride

- Structure : A quaternary ammonium compound with a pyridinium cation and chloride anion.

- Reactivity : Acts as a surfactant and antimicrobial agent.

- Applications : Found in mouthwashes and topical disinfectants.

- Key Difference : Unlike this compound, cetylpyridinium chloride lacks phosphorus and azide groups, limiting its utility in synthetic organic chemistry .

Table 1: Comparative Properties of this compound and Analogues

| Compound | Key Functional Groups | Reactivity | Primary Applications |

|---|---|---|---|

| This compound | Amidino, azide, chloride | Cycloaddition, coordination chemistry | Synthetic intermediates, catalysis |

| Phosphonitrilic chloride acid | Cyclic PNCl₂ units | Lewis acid catalysis | Polymer synthesis, multicomponent reactions |

| Diisopropylphosphoramidous dichloride | Cl₂P-N(iPr)₂ | Phosphorylation | Oligonucleotide synthesis |

| Cetylpyridinium chloride | Pyridinium cation, chloride | Surfactant, antimicrobial | Disinfectants, pharmaceuticals |

Research Findings and Limitations

- Synthetic Utility: this compound’s azide group may enable regioselective click chemistry, as seen in analogous azide-containing compounds (e.g., benzimidazole hydrochlorides) .

- Gaps in Evidence : The provided sources lack explicit data on this compound’s melting point, solubility, or spectroscopic signatures. Further studies using techniques like chromatography (as in Figure 90 ) or thermal analysis are needed.

Biological Activity

Phosphoramidazidimidic chloride, a compound of interest in medicinal chemistry and pharmacology, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes phosphorus and nitrogen atoms. Its molecular formula can be represented as . The compound is typically synthesized through various chemical reactions involving phosphorus-containing precursors.

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical targets, including enzymes and receptors. The compound may exert its effects by:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Binding : The compound can bind to specific receptors, modulating signal transduction pathways that affect cell behavior.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties : Studies have suggested that the compound may possess antiviral activity, particularly against certain RNA viruses.

- Antitumor Effects : Preliminary data indicate potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

- Immunomodulatory Effects : The compound may influence immune responses, although this area requires further investigation.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antiviral | Inhibits replication of specific RNA viruses | |

| Antitumor | Cytotoxic effects observed in various cancer cell lines | |

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Immunomodulation | Modulates immune responses |

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University demonstrated the antiviral potential of this compound. In vitro assays showed that the compound significantly reduced viral load in infected cell cultures. The mechanism was attributed to direct interference with viral replication processes.

Case Study 2: Antitumor Effects

In another research project, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study suggests that the compound could be a candidate for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.